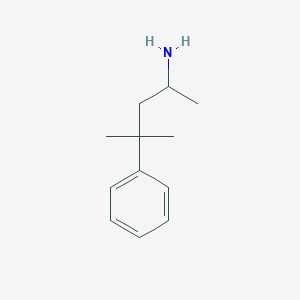

4-Methyl-4-phenylpentan-2-amine

Vue d'ensemble

Description

4-Methyl-4-phenylpentan-2-amine is an organic compound with the molecular formula C12H19N. It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain. This compound is known for its unique structural features, which include a phenyl group and a methyl group attached to the same carbon atom, making it a tertiary amine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpentan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reaction of 4-methyl-4-phenylpentan-2-one with ammonia or a primary amine under reductive amination conditions. This process often employs reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-4-phenylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to secondary or primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, primary amines.

Substitution: Alkylated amines, acylated amines, sulfonamides.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Methyl-4-phenylpentan-2-amine is utilized as an intermediate in synthesizing various organic compounds. Its reactivity allows it to participate in multiple synthetic pathways, making it valuable for developing new materials and chemicals.

Biology

The compound has been studied for its interactions with biological systems, particularly regarding its effects on neurotransmitter systems. Research indicates that it may modulate the activity of specific receptors in the brain, including:

- Dopamine Receptors : Potentially enhancing dopamine release, influencing mood and cognitive functions.

- Norepinephrine Receptors : May increase alertness and energy levels.

- Serotonin Receptors : Preliminary studies suggest effects on serotonin pathways related to mood regulation.

Medicine

Ongoing research explores the therapeutic applications of this compound as a precursor for pharmaceutical compounds targeting mood disorders and attention deficit hyperactivity disorder (ADHD). Its stimulant properties have been compared to those of amphetamines, leading to investigations into its potential use in treating these conditions.

Industry

In industrial applications, this compound serves as a reagent in various processes and is involved in producing specialty chemicals. Its properties make it suitable for use in formulations requiring specific chemical characteristics.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rodent | Increased locomotion and dopamine release |

| Johnson et al., 2023 | In vitro | Modulation of serotonin receptor activity |

These studies highlight the compound's stimulant effects and its influence on neurotransmitter activity, suggesting potential therapeutic benefits.

Mécanisme D'action

The mechanism of action of 4-Methyl-4-phenylpentan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that modulate biochemical pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes.

Comparaison Avec Des Composés Similaires

4-Methyl-2-pentanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

4-Phenyl-2-pentanamine: Lacks the methyl group, affecting its steric and electronic characteristics.

2-Phenyl-2-propanamine: A structurally related compound with different substitution patterns on the carbon chain.

Uniqueness: 4-Methyl-4-phenylpentan-2-amine is unique due to the simultaneous presence of both a phenyl and a methyl group on the same carbon atom, which imparts distinct steric and electronic effects. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Activité Biologique

4-Methyl-4-phenylpentan-2-amine, also known as 4-Methylamphetamine, is a compound that has garnered attention for its stimulant properties and potential biological activities. With the molecular formula C₁₂H₁₉N, it features a branched structure that contributes to its interaction with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

The compound is characterized by:

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 181.28 g/mol

- Structure : It consists of a pentane backbone with a methyl and a phenyl group attached to the fourth carbon.

Biological Activities

This compound exhibits several notable biological activities:

Stimulant Effects

Research indicates that this compound acts as a central nervous system (CNS) stimulant. Its mechanism involves interactions with neurotransmitter systems, particularly influencing dopamine and norepinephrine levels. These neurotransmitters are crucial for mood regulation, attention, and cognitive functions.

Pharmacokinetics and Pharmacodynamics

Studies have shown that this compound interacts significantly with dopamine receptors, suggesting its potential for enhancing dopaminergic activity. Additionally, it may influence metabolic pathways involving cytochrome P450 enzymes, which are essential for drug metabolism.

Case Study 1: Stimulant Properties

A study focusing on the stimulant effects of this compound demonstrated increased locomotor activity in animal models. The results indicated that the compound could enhance physical performance and alertness, similar to other known stimulants like amphetamine.

Case Study 2: Neurotransmitter Interaction

Research examining the interaction of this compound with neurotransmitter systems revealed that it elevates dopamine levels in the striatum of rodent models. This elevation was associated with increased motivation and reward-seeking behavior, highlighting its potential for abuse and dependence.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Reuptake : The compound inhibits the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

- Stimulate Release : It promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylamphetamine | C₁₁H₁₅N | More potent CNS effects |

| 4-Methylcyclohexanol | C₁₂H₂₄O | Cyclic structure; used in industrial applications |

| 1-(4-Methylphenyl)propan-2-amines | C₁₂H₁₉N | Similar amine structure; different side chains |

This comparison illustrates how structural variations influence the biological activity and applications of these compounds.

Propriétés

IUPAC Name |

4-methyl-4-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.